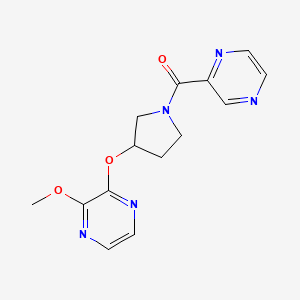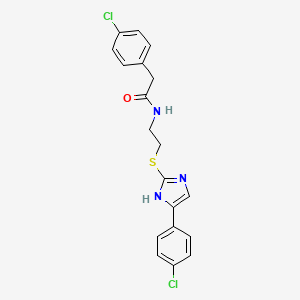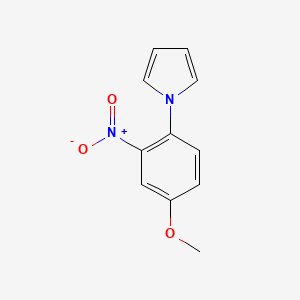![molecular formula C17H22ClNO2S B2428934 5-cloro-N-[(2-metoxidadamantan-2-il)metil]tiofeno-2-carboxamida CAS No. 1797716-78-9](/img/structure/B2428934.png)
5-cloro-N-[(2-metoxidadamantan-2-il)metil]tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group and a methoxyadamantane moiety
Aplicaciones Científicas De Investigación
5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The primary target of the compound “5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide” is Coagulation Factor X . This enzyme plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown . By inhibiting Factor X, the compound could potentially disrupt the formation of blood clots.
Pharmacokinetics
Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Result of Action
Given its target, it is likely that the compound could have anticoagulant effects, potentially preventing the formation of blood clots .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown
Análisis Bioquímico
Biochemical Properties
The compound interacts with Factor Xa, a serine protease that plays a crucial role in the blood coagulation cascade . The interaction occurs at the S1 subsite of the enzyme, which allows for high potency and good oral bioavailability .
Cellular Effects
The inhibition of Factor Xa by 5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide can have significant effects on cellular processes. By inhibiting this enzyme, the compound can prevent the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This can potentially influence cell signaling pathways related to coagulation and inflammation .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide involves the inhibition of Factor Xa . The compound binds to the S1 subsite of the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibits the coagulation cascade, preventing the formation of blood clots .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiophene derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI or DCC.
Attachment of the Methoxyadamantane Moiety: The methoxyadamantane moiety can be attached through a nucleophilic substitution reaction, where the adamantane derivative reacts with the thiophene carboxamide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly used for reduction.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-N-(adamantan-2-yl)thiophene-2-carboxamide: Similar structure but lacks the methoxy group.
5-chloro-N-(adamantan-2-yl)methylthiophene-2-carboxamide: Similar structure but with a different substitution pattern on the adamantane moiety.
Uniqueness
The presence of the methoxy group in 5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide adds to its uniqueness, potentially enhancing its biological activity and making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
5-chloro-N-[(2-methoxy-2-adamantyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2S/c1-21-17(9-19-16(20)14-2-3-15(18)22-14)12-5-10-4-11(7-12)8-13(17)6-10/h2-3,10-13H,4-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUJMSNPAFLOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide](/img/structure/B2428852.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2428855.png)
![4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde](/img/structure/B2428856.png)




![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile](/img/structure/B2428863.png)



![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-ynamide](/img/structure/B2428871.png)
